Tromantadine hydrochloride

Description

Structure

3D Structure of Parent

Properties

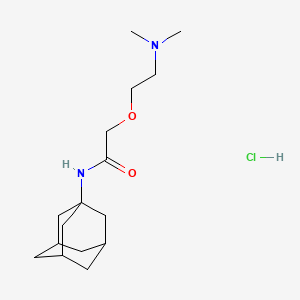

IUPAC Name |

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2.ClH/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRCWSNCXPHMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53783-83-8 (Parent) |

Source

|

| Record name | Tromantadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30194406 |

Source

|

| Record name | Tromantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41544-24-5 |

Source

|

| Record name | Acetamide, 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41544-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromantadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H09LUS437B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tromantadine Hydrochloride: An Adamantane Derivative for Antiviral Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amantadine, a synthetic tricyclic amine of the adamantane family, was first approved for the prophylaxis of influenza A virus in 1966.[1] Its clinical utility later expanded serendipitously to the treatment of Parkinson's disease.[1] The therapeutic success of amantadine spurred the development of various derivatives, aiming to enhance efficacy, broaden the antiviral spectrum, or reduce side effects. One such derivative is tromantadine hydrochloride, which has been developed as a topical antiviral agent effective against Herpes Simplex Virus (HSV) infections.[2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its relationship to amantadine, its distinct mechanism of action, and its clinical application. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of adamantane derivatives.

Chemical Properties and Structural Relationship

Tromantadine is structurally derived from amantadine, sharing the core adamantane cage.[3] The key modification is the N-acetamidoethoxy-dimethylamine side chain attached to the amino group of the adamantane structure. This modification significantly alters the compound's antiviral activity, shifting its target from the influenza A virus to the herpes simplex virus.[4][5]

| Property | Amantadine Hydrochloride | This compound |

| IUPAC Name | adamantan-1-amine;hydrochloride[6] | N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide;hydrochloride[7][8] |

| Molecular Formula | C₁₀H₁₈ClN[6] | C₁₆H₂₉ClN₂O₂[7][9] |

| Molecular Weight | 187.71 g/mol [6] | 316.9 g/mol [7] |

| CAS Number | 665-66-7[6] | 41544-24-5[7] |

| Structure |

Mechanism of Action

While both molecules are adamantane derivatives, their antiviral mechanisms are distinct, targeting different viruses through different pathways.

Amantadine: M2 Proton Channel Inhibition

Amantadine's primary antiviral mechanism against influenza A is the blockade of the M2 ion channel protein.[1][10][11] This channel is crucial for the influx of protons into the virion within the host cell's endosome. By blocking this channel, amantadine prevents the acidification necessary for viral uncoating and the subsequent release of viral RNA into the cytoplasm, thereby halting replication.[10][12][13]

Tromantadine: Multi-step Inhibition of Herpes Simplex Virus

Tromantadine exhibits a more complex mechanism of action against HSV-1 and HSV-2.[4] It interferes with multiple stages of the viral replication cycle.[2][3][14]

-

Inhibition of Early Events : Tromantadine alters the glycoproteins on the host cell surface, which impedes the initial absorption (attachment) of the virus.[3] It also inhibits the penetration of the virus into the host cell.[2][3][7]

-

Inhibition of Late Events : After viral entry, tromantadine interferes with a late stage in the replication cycle.[15] It appears to inhibit a cellular process required for the processing of viral glycoproteins, which is essential for syncytium (cell fusion) formation and the assembly of new virions.[15] This prevents the spread of the virus to adjacent cells.[15]

-

Prevention of Uncoating : Similar to amantadine's effect on influenza, tromantadine also hinders the uncoating of the HSV virion after it has entered the cell.[3][7]

Comparative Pharmacokinetics

Direct comparative pharmacokinetic data is limited due to the different routes of administration. Amantadine is administered orally for systemic effects, while tromantadine is applied topically for localized treatment of herpes lesions.[2]

| Parameter | Amantadine Hydrochloride (Oral) | This compound (Topical) |

| Administration | Oral | Topical (1% Ointment/Gel)[16] |

| Absorption | Well absorbed orally | Localized, minimal systemic absorption intended |

| Distribution | Widely distributed, crosses the blood-brain barrier | Acts primarily at the site of application |

| Metabolism | Not extensively metabolized | Not applicable for localized action |

| Elimination | Primarily excreted unchanged in the urine[17] | Not applicable |

| Plasma Half-life | ~17 hours in healthy adults[18] | Not applicable |

Clinical Efficacy and Safety

Amantadine

Amantadine has shown efficacy in both the prophylaxis and treatment of influenza A, though its use has been limited by the emergence of resistant strains and potential central nervous system (CNS) side effects.[12][19][20] A daily dose of 200mg is effective for treatment if started within the first day of symptoms.[19] CNS side effects are more common with amantadine compared to other adamantane derivatives like rimantadine.[20][21]

Tromantadine

Tromantadine is effective as a topical treatment for recurrent herpes simplex infections. Clinical trials have demonstrated its efficacy in reducing the duration and severity of herpes outbreaks.[2][22]

Summary of Clinical Trial Data for Topical Tromantadine

| Study Type | Indication | Key Findings | Reference |

| Randomized, Double-Blind | Recurrent Herpes Orofacialis | Showed therapeutic equivalence to topical acyclovir in healing time and symptom reduction. Rated as "good" or "very good" in over 80% of cases. | [23] |

| Randomized, Double-Blind, Placebo-Controlled | Herpes Simplex | Demonstrated a significant therapeutic effect compared to placebo. | [22][24] |

| Randomized, Double-Blind, Placebo-Controlled | Genital Herpes (males) | No significant difference in healing time was detected between tromantadine and placebo groups in this particular study. | [16] |

Common side effects of topical tromantadine are generally mild and localized, though rare cases of eczematous lesions or contact dermatitis have been reported with long-term use.[22][24]

Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.

Methodology:

-

Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., Vero or HEp-2 cells for HSV) are prepared in multi-well plates.

-

Virus Inoculation: Cells are infected with a known concentration of the virus (e.g., HSV-1) for a set adsorption period (e.g., 1 hour).

-

Compound Application: After adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of tromantadine or a control compound.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against the stained cell monolayer.

-

Quantification: The number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control is calculated.

Clinical Trial Protocol: Topical Treatment of Recurrent Herpes Orofacialis

This outlines a typical design for a clinical study evaluating the efficacy of topical tromantadine.

Methodology:

-

Study Design: A randomized, double-blind, active-controlled (e.g., vs. acyclovir cream) or placebo-controlled trial.

-

Patient Population: Adult patients with a history of recurrent herpes orofacialis (cold sores). Patients are enrolled within a short timeframe (e.g., 2-4 hours) of the onset of prodromal symptoms or first signs of a recurrence.

-

Treatment Regimen: Patients are randomly assigned to apply either tromantadine gel or the control cream to the affected area multiple times daily (e.g., five times a day) for a fixed duration (e.g., 5 days).[23]

-

Efficacy Assessment (Endpoints):

-

Primary Endpoint: Time to healing of lesions.

-

Secondary Endpoints: Duration of symptoms (e.g., pain, burning, itching), prevention of vesicular lesion eruption, and overall assessment of efficacy by both the investigator and the patient.[23]

-

-

Safety Assessment: Monitoring and recording of all adverse events, particularly local skin reactions at the application site.

-

Data Analysis: Statistical comparison of the endpoints between the treatment groups to determine equivalence or superiority.

Conclusion

This compound is a notable example of successful drug derivatization, where a structural modification to the amantadine scaffold resulted in a compound with a completely different antiviral profile. While amantadine targets the M2 ion channel of the influenza A virus, tromantadine employs a multi-pronged attack against the herpes simplex virus, inhibiting early events like attachment and penetration, as well as late events involving glycoprotein processing. This shift in activity has led to its development as an effective topical treatment for recurrent herpes infections. The study of adamantane derivatives like tromantadine continues to provide valuable insights for the development of novel antiviral agents with specific and potent mechanisms of action.

References

- 1. Amantadine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Tromantadine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-, hydrochloride (1:1) | C16H29ClN2O2 | CID 170532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tromantadine | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amantadine | Influenza, Parkinson’s, Neuroprotection | Britannica [britannica.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topical tromantadine in the treatment of genital herpes. A double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scite.ai [scite.ai]

- 23. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

An In-depth Technical Guide to the Early and Late Event Inhibition of Herpes Simplex Virus by Tromantadine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tromantadine hydrochloride, an amantadine derivative, exhibits significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1] Unlike its predecessor amantadine, which is largely ineffective against herpesviruses, tromantadine demonstrates a bimodal mechanism of action, inhibiting both early and late stages of the viral replication cycle.[2][3] This document provides a comprehensive overview of the inhibitory effects of tromantadine on HSV, detailing its impact on viral entry, protein synthesis, and virion maturation. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing antiviral activity, and visualizations of the proposed mechanisms and experimental workflows.

Introduction

Herpes Simplex Virus (HSV) infections are a global health concern, causing a range of diseases from mucocutaneous lesions to more severe conditions like keratitis and encephalitis. While nucleoside analogs are the mainstay of anti-HSV therapy, the emergence of drug-resistant strains necessitates the exploration of antiviral agents with alternative mechanisms of action.[4] Tromantadine has been identified as a potent inhibitor of HSV-1 replication, demonstrating efficacy in reducing virus-induced cytopathic effects and overall viral yield.[5] Its unique dual-phase inhibition presents a promising avenue for antiviral research and development. This guide synthesizes the available scientific literature to provide a detailed technical resource on the antiviral properties of tromantadine against HSV.

Mechanism of Action

Tromantadine's antiviral activity against HSV is characterized by its interference with two distinct phases of the viral life cycle: an early event, likely involving viral attachment and penetration, and a late event, which may pertain to virion assembly, maturation, or release.[2][3]

Early Stage Inhibition

The primary early-stage target of tromantadine is believed to be the initial interaction between the virus and the host cell.[3] It is thought to interfere with the attachment of viral glycoproteins to host cell receptors, thereby preventing the entry of the viral capsid into the cytoplasm. This inhibition occurs before the onset of viral macromolecular synthesis.[2][3]

Late Stage Inhibition

In addition to its effects on viral entry, tromantadine also disrupts a late stage in the viral replication cycle.[2][6] Studies have shown that even when the drug is added hours after infection, it can still inhibit the production of infectious virions.[5] This late-stage inhibition is not fully elucidated but may involve the correct processing of viral glycoproteins, which is crucial for virion assembly and cell-to-cell spread.[6] Interestingly, the synthesis of major viral glycoproteins such as gB, gC, and gD is not prevented by tromantadine, but their function in processes like syncytium formation is impaired.[6]

Quantitative Data on Antiviral Activity

The antiviral efficacy of tromantadine has been quantified in several studies, primarily using Vero and HEp-2 cell lines infected with the KOS strain of HSV-1. The data is summarized in the tables below.

Table 1: Inhibition of HSV-1 Induced Cytopathic Effect (CPE) by Tromantadine

| Cell Line | Tromantadine Concentration (µg/mL) | Observed Effect on CPE | Citation |

| HEp-2 & Vero | 10 - 50 | Reduction in the extent of HSV-induced CPE | [5] |

| HEp-2 & Vero | 100 | No CPE observed for 96 hours post-infection | [5] |

Table 2: Inhibition of HSV-1 Production by Tromantadine

| Cell Line | Tromantadine Concentration (µg/mL) | Effect on Virus Production | Citation |

| HEp-2 | 100 - 500 | Inhibition of virus production at 24h post-infection | [1] |

| HEp-2 | 500 - 1000 | Complete inhibition of virus production | [3][5] |

| Vero | > 500 | Higher concentration required for inhibition compared to HEp-2 | [1] |

Table 3: Inhibition of Syncytium Formation by Tromantadine

| Cell Line | HSV-1 Strain | MOI (pfu/cell) | Tromantadine Concentration (µg/mL) | Observed Effect | Citation |

| VERO | GC+ | 0.01 | > 25 | Inhibition of syncytium formation | [6] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent standard techniques for evaluating the antiviral activity of compounds like tromantadine against HSV-1.

Cell Culture and Virus Propagation

-

Cell Lines: Vero (African green monkey kidney epithelial) and HEp-2 (human epidermoid carcinoma) cells are commonly used. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

Virus Strain: The KOS strain of HSV-1 is a standard laboratory strain for these assays.

-

Virus Stock Preparation:

-

Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of approximately 0.01 PFU/cell.

-

Incubate at 37°C until 90-100% cytopathic effect (CPE) is observed (typically 2-3 days).

-

Harvest the cells and supernatant. Subject the cell suspension to three cycles of freeze-thawing to release intracellular virions.

-

Centrifuge at low speed to pellet cell debris.

-

Aliquot the supernatant containing the virus stock and store at -80°C.

-

Determine the virus titer of the stock using a plaque assay.

-

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the inhibitory concentration of an antiviral compound.

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^5 to 5 x 10^5 cells/well for a 6-well plate).[7]

-

Compound Preparation: Prepare serial dilutions of tromantadine in infection medium (DMEM with 2% FBS).

-

Infection:

-

When cells are confluent, aspirate the growth medium.

-

Pre-treat the cells with the various concentrations of tromantadine for 1 hour at 37°C.

-

Infect the cells with HSV-1 at an MOI that will produce a countable number of plaques (e.g., 50-100 PFU/well) in the presence of the corresponding tromantadine dilution.

-

Allow the virus to adsorb for 1-2 hours at 37°C.[8]

-

-

Overlay:

-

Aspirate the inoculum.

-

Overlay the cell monolayer with an overlay medium containing the respective concentration of tromantadine. A common overlay is 1.2% methylcellulose in DMEM with 2% FBS.[8]

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.

-

Staining and Counting:

-

Data Analysis: Calculate the percentage of plaque reduction for each tromantadine concentration compared to the virus control (no drug). The 50% inhibitory concentration (IC50) can be determined by regression analysis.

Analysis of Viral Protein Synthesis

This method is used to determine the effect of a compound on the synthesis of viral proteins.

-

Cell Culture and Infection:

-

Grow HEp-2 cells to near confluence in culture dishes.

-

Infect the cells with HSV-1 (e.g., at an MOI of 0.25) in the presence or absence of tromantadine (e.g., 1 mg/mL).[5] Include a mock-infected control.

-

For time-of-addition experiments, add tromantadine at different time points post-infection (e.g., at the time of infection or 4 hours post-infection).[5]

-

-

Radiolabeling:

-

At a specific time post-infection (e.g., 1 hour), replace the medium with a methionine-free medium containing the compound.

-

After a period of starvation, add a radiolabeled amino acid, such as [³⁵S]methionine or a ¹⁴C-amino acid mixture, and incubate for a defined period (e.g., 24 hours).[5]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide gel to resolve the viral proteins of interest.

-

-

Autoradiography/Fluorography:

-

Dry the gel.

-

Expose the dried gel to X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.[5]

-

-

Analysis: Compare the protein profiles of the different samples to identify the effect of tromantadine on the synthesis of specific viral polypeptides.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [bio-protocol.org]

- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Tromantadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Tromantadine hydrochloride, an antiviral agent derived from adamantane. The document details the core synthetic strategies, reaction mechanisms, and experimental protocols. Quantitative data from cited literature has been compiled into structured tables for comparative analysis. Furthermore, visual diagrams of the synthetic pathways and experimental workflows are presented using the DOT language for clarity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Tromantadine, chemically known as N-(1-adamantyl)-N-[2-(dimethylamino)ethoxy]acetamide, is an antiviral medication that has demonstrated efficacy against the Herpes simplex virus.[1] Its mechanism of action involves the inhibition of viral penetration into host cells and interference with the later stages of viral replication, such as assembly and release.[1][2] The hydrochloride salt of Tromantadine is the commonly used pharmaceutical form. This guide focuses on the chemical synthesis of this compound, providing a detailed examination of the established synthetic routes.

Primary Synthesis Pathway

The most prominently documented synthesis of this compound is a two-step process commencing with 1-aminoadamantane (amantadine). The pathway involves the formation of an amide intermediate, followed by a nucleophilic substitution to introduce the dimethylaminoethoxy moiety, and concludes with the formation of the hydrochloride salt.

Step 1: Synthesis of N-(1-Adamantyl)-2-chloroacetamide

The initial step involves the acylation of 1-aminoadamantane with chloroacetyl chloride to yield the intermediate, N-(1-Adamantyl)-2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Step 2: Synthesis of Tromantadine

The second step is a nucleophilic substitution reaction where the chloro group of N-(1-Adamantyl)-2-chloroacetamide is displaced by the alkoxide of N,N-dimethylethanolamine. The alkoxide is generated in situ using a strong base such as n-butyllithium or sodium hydride.

Step 3: Formation of this compound

The final step involves the conversion of the tromantadine free base into its hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid. The hydrochloride salt is then isolated, often through precipitation and filtration.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for the synthesis of this compound.

Synthesis of N-(1-Adamantyl)-2-chloroacetamide

Protocol 1:

To a solution of 1-aminoadamantane hydrochloride (50 g) in a 10% aqueous solution of sodium hydroxide (21.3 g), a solution of chloroacetyl chloride (21.5 ml) in 100 ml of dichloromethane is added while stirring and cooling in an ice bath to maintain a temperature below 5°C.[3] The reaction mixture is stirred for approximately 2 hours.[3] The organic phase is then separated, washed with water, and dried over magnesium sulfate.[3] The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from a mixture of diisopropyl ether and isopropanol (80:20) to yield the desired product.[3]

Protocol 2:

In a round-bottom flask cooled in an ice bath, 4.0 g (0.026 mol) of amantadine and 4.0 ml (0.28 mol) of triethylamine are stirred in 25 ml of tetrahydrofuran (THF). A solution of 3.0 g (0.026 mol) of chloroacetyl chloride in THF is added slowly.[2] After the addition is complete, the ice bath is removed, and the mixture is stirred overnight.[2] The contents are then poured into a 5% HCl solution and extracted twice with 50-ml portions of diethyl ether.[2] The combined ether extracts are washed with water and a saturated NaCl solution, then dried over anhydrous Na2SO4.[2] Removal of the solvent yields the product.[2]

Table 1: Quantitative Data for the Synthesis of N-(1-Adamantyl)-2-chloroacetamide

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 1-Aminoadamantane HCl | Amantadine |

| Reagents | Chloroacetyl chloride, NaOH | Chloroacetyl chloride, Triethylamine |

| Solvent | Dichloromethane, Water | Tetrahydrofuran |

| Reaction Temperature | < 5°C | Ice bath, then ambient |

| Reaction Time | ~2 hours | Overnight |

| Yield | 80%[3] | 85%[2] |

Synthesis of Tromantadine and its Hydrochloride Salt

Protocol 1 (using n-butyllithium):

The lithium alkoxide of N,N-dimethylethanolamine is prepared by adding 4.3 ml (0.009 mol) of 2.1 M n-butyllithium in hexane to a cold solution of N,N-dimethylethanolamine (0.78 g, 0.0088 mol) in 10 ml of dry THF.[2] A solution of N-(1-adamantyl)-2-chloroacetamide is then added to this alkoxide solution, and the reaction mixture is stirred overnight.[2] The mixture is subsequently poured into a 5% HCl solution, and the aqueous layer is washed with diethyl ether.[2] The aqueous layer is then made basic with a 5% NaOH solution and extracted with two portions of diethyl ether.[2] The combined ether extracts are washed with water and a saturated NaCl solution and dried over anhydrous Na2SO4.[2] After solvent removal, the resulting oily tromantadine base is dissolved in absolute ethanol, and an ethereal HCl solution is added.[2] The precipitated this compound is collected by suction filtration and washed with benzene.[2]

Protocol 2 (using sodium hydride):

To a suspension of sodium hydride in anhydrous toluene, an equimolar amount of N,N-dimethylethanolamine is added dropwise under nitrogen, and the mixture is heated to 80°C until hydrogen evolution ceases.[3] Then, 40 g (0.17 mole) of N-(1-adamantyl)-2-chloroacetamide is added, and the reaction mixture is refluxed for 8 hours.[3] After cooling, the mixture is washed with water. The organic phase is extracted with 2N hydrochloric acid. The acidic aqueous phase is made alkaline with a 30% sodium hydroxide solution and extracted with dichloromethane.[3] The organic extract is dried over magnesium sulfate, and the solvent is evaporated to give the tromantadine base.[3]

Table 2: Quantitative Data for the Synthesis of Tromantadine and its Hydrochloride Salt

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | N-(1-Adamantyl)-2-chloroacetamide | N-(1-Adamantyl)-2-chloroacetamide |

| Reagents | N,N-dimethylethanolamine, n-BuLi, HCl | N,N-dimethylethanolamine, NaH, HCl, NaOH |

| Solvent | Tetrahydrofuran, Diethyl ether, Ethanol | Toluene, Dichloromethane |

| Reaction Temperature | Cold, then ambient | 80°C, then reflux |

| Reaction Time | Overnight | 8 hours |

| Yield (Tromantadine HCl) | 72%[2] | Not explicitly stated for HCl salt |

| Yield (Tromantadine Base) | Not explicitly stated | 53%[3] |

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical synthesis pathways of this compound.

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with good yields through a two-step pathway from 1-aminoadamantane. The protocols outlined in this guide, derived from the scientific literature, provide a solid foundation for the laboratory-scale synthesis of this antiviral compound. The provided quantitative data and visual workflows offer a clear and concise summary to aid researchers in their synthetic endeavors. Further optimization of reaction conditions and purification methods may lead to improved efficiency and scalability for potential industrial applications.

References

An In-Depth Technical Guide on the Initial In-Vitro Efficacy of Tromantadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies investigating the efficacy of Tromantadine hydrochloride as an antiviral agent. It is designed to offer a detailed resource for researchers, scientists, and professionals involved in drug development, focusing on the inhibitory effects of Tromantadine against Herpes Simplex Virus (HSV). This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms and workflows based on initial research.

Quantitative Efficacy of this compound In-Vitro

The antiviral activity of this compound has been quantified through various in-vitro assays, primarily focusing on its ability to inhibit the cytopathic effect (CPE) of HSV-1 and reduce viral replication. The following tables summarize the key quantitative findings from seminal studies.

Table 1: Effect of Tromantadine on Herpes Simplex Virus Type 1 (KOS Strain)-Induced Cytopathic Effect (CPE)

| Tromantadine Concentration | Observation in Vero and HEp-2 cells | Citation |

| 10 - 50 µg | Reduced HSV-induced cytopathic effect | [1][2][3][4] |

| 100 - 500 µg | Inhibited HSV-induced cytopathic effect and reduced virus production | [1][2][3][4] |

| 500 µg - 1 mg | Complete inhibition of virus production | [1][2][3][4] |

Table 2: Cytotoxicity of Tromantadine

| Tromantadine Concentration | Cell Lines | Incubation Period | Observation | Citation |

| Up to 2 mg per 2 x 10^6 cells | Vero and HEp-2 | 24, 48, or 96 hours | Little change in cell morphology, indicating limited toxicity | [1][2][4][5] |

Table 3: Inhibition of Syncytium Formation

| Tromantadine Concentration | Cell Line | Virus Strain/MOI | Observation | Citation |

| > 25 µg/ml | VERO | HSV-1 GC+ at 0.01 pfu/cell | Inhibition of syncytium formation | [6] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in the initial in-vitro studies of this compound.

2.1. Cell Lines and Virus Propagation

-

Cell Lines: Vero and HEp-2 cells were commonly utilized for assessing the antiviral activity and cytotoxicity of Tromantadine.[1][2][4]

-

Virus Strain: The KOS strain of Herpes Simplex Virus Type 1 (HSV-1) was the primary virus used in these experiments.[1][4]

-

Virus Propagation: HSV-1 was propagated in cell monolayers and viral titers were determined by plaque assays.

2.2. Cytotoxicity Assay

The toxicity of Tromantadine was evaluated by observing cellular morphology and measuring [3H]thymidine uptake.

-

Cell Seeding: HEp-2 or Vero cells were seeded in appropriate culture vessels.

-

Compound Addition: Various concentrations of this compound were added to the cell cultures.

-

Incubation: Cells were incubated for periods of 24, 48, and 96 hours.[1][2][4]

-

Morphological Assessment: Cell morphology was observed under a microscope for any signs of cytopathic effects.[1][2][4]

-

[3H]Thymidine Uptake: To quantify cytotoxicity, cells were treated with different doses of Tromantadine and [3H]thymidine. After a 48-hour incubation, cells were washed, solubilized with 1% (wt/wt) SDS, and the amount of incorporated [3H]thymidine was measured by scintillation counting.[1]

2.3. Antiviral Activity Assay (Cytopathic Effect Reduction)

The antiviral efficacy was determined by assessing the reduction in virally induced cytopathic effect (CPE) and the production of infectious virus particles.

-

Cell Infection: Confluent monolayers of Vero or HEp-2 cells were infected with HSV-1.

-

Compound Treatment: Tromantadine was added at various concentrations at different time points relative to infection (e.g., before, during, or after infection).[1][4]

-

Incubation: The infected and treated cells were incubated for 24, 48, and 96 hours.

-

CPE Observation: The extent of CPE was visually inspected and scored compared to untreated, infected controls.

-

Virus Yield Reduction: The amount of extracellular infectious virus was quantified at different time points post-infection using a plaque assay.[1]

2.4. Plaque Assay

This assay was used to determine the titer of infectious virus particles.

-

Serial Dilutions: Supernatants from infected cell cultures were serially diluted.

-

Infection: Confluent cell monolayers were infected with the virus dilutions.

-

Overlay: After an adsorption period, the inoculum was removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Plates were incubated until plaques (zones of cell death) were visible.

-

Staining and Counting: The cell monolayers were fixed and stained (e.g., with crystal violet), and the plaques were counted to calculate the viral titer (Plaque Forming Units per milliliter, PFU/ml).

2.5. Syncytium Formation Inhibition Assay

This assay assesses the ability of the compound to inhibit virus-induced cell-cell fusion.

-

Cell Infection: VERO cells were infected with a syncytial strain of HSV-1 (e.g., GC+) at a low multiplicity of infection (MOI) of 0.01 pfu/cell.[6]

-

Compound Addition: Tromantadine was added after the virus penetration phase.[6]

-

Observation: The formation of syncytia (large, multinucleated cells) was observed and quantified.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanisms of action for this compound based on the initial in-vitro findings.

The proposed mechanism of Tromantadine's action is multifaceted, targeting both early and late stages of the HSV replication cycle.[1][2][4][7] This dual-action distinguishes it from some other antiviral agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti viral drugs | PPTX [slideshare.net]

Tromantadine Hydrochloride: A Technical Guide on its Mechanism of Action Against Viral Entry and Uncoating

For Immediate Distribution

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tromantadine hydrochloride, an adamantane derivative, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV). Unlike its progenitor, amantadine, tromantadine exhibits a dual mechanism of action, inhibiting both early and late stages of the viral replication cycle. This technical guide provides an in-depth analysis of tromantadine's effects on viral entry and uncoating, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms and relevant experimental workflows.

Introduction

Herpes Simplex Virus (HSV) infections remain a significant global health concern. The virus's ability to establish lifelong latency and cause recurrent outbreaks necessitates the development of effective antiviral therapies. This compound has emerged as a promising topical agent for the treatment of HSV infections. Its unique mode of action, targeting critical steps in the viral lifecycle, distinguishes it from other antiviral agents. This document will explore the molecular interactions and cellular consequences of tromantadine treatment in the context of HSV infection.

Mechanism of Action: A Dual-Pronged Attack

Tromantadine's antiviral activity against HSV is multifaceted, primarily targeting the initial and final phases of viral replication.

Inhibition of Early Viral Events: Entry and Uncoating

The primary mechanism of tromantadine's antiviral action is the inhibition of the early stages of viral replication. It interferes with the virus's ability to attach to and penetrate the host cell. This is achieved by:

-

Altering Host Cell Membrane Properties: Tromantadine is believed to modify the fluidity and permeability of the host cell membrane, creating an environment that is unfavorable for viral fusion and entry.

-

Interfering with Viral Glycoproteins: The drug likely interacts with viral glycoproteins that are essential for the fusion of the viral envelope with the host cell membrane. This prevents the release of the viral capsid into the cytoplasm, a critical step for successful infection.

By blocking these initial events, tromantadine effectively prevents the viral genetic material from reaching the host cell's nucleus, thereby halting the replication process before it can begin.

Inhibition of Late Viral Events: Glycoprotein Processing and Assembly

In addition to its effects on viral entry, tromantadine also inhibits a late stage in the HSV replication cycle. This late-stage inhibition is thought to involve the disruption of viral glycoprotein processing. While viral glycoproteins gB, gC, and gD are synthesized in the presence of tromantadine, their proper processing and incorporation into new virions may be impaired. This leads to the assembly of non-infectious viral particles or the inhibition of viral release from the host cell.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key findings from research on its activity against Herpes Simplex Virus Type 1 (HSV-1).

| Assay | Cell Line | Virus Strain | Tromantadine Concentration | Observed Effect | Reference |

| Cytopathic Effect (CPE) Reduction | HEp-2, Vero | HSV-1 (KOS) | 10 - 50 µg/mL | Reduction in virus-induced CPE | [Rosenthal et al., 1982] |

| Cytopathic Effect (CPE) Inhibition | HEp-2, Vero | HSV-1 (KOS) | 100 - 500 µg/mL | Inhibition of virus-induced CPE and reduced virus production | [Rosenthal et al., 1982] |

| Complete Inhibition of Virus Production | HEp-2, Vero | HSV-1 (KOS) | 500 µg - 1 mg/mL | Complete inhibition of virus production | [Rosenthal et al., 1982] |

| Syncytium Formation Inhibition | VERO | HSV-1 GC+ | > 25 µg/mL | Inhibition of HSV-1 induced syncytium formation | [Ickes et al., 1990] |

Table 1: Dose-Dependent Antiviral Activity of this compound against HSV-1.

| Parameter | Cell Line | Value | Reference |

| Maximum Tolerated Dose | HEp-2, Vero | Up to 2 mg per 2 x 10^6 cells for 24-96 hours | [Rosenthal et al., 1982] |

Table 2: Cytotoxicity Profile of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed confluent monolayers of Vero cells in 24-well plates and incubate overnight.

-

Virus Adsorption: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., DMEM with 2% carboxymethyl cellulose) containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control. The 50% effective concentration (EC50) can be determined from the dose-response curve.

Syncytium (Giant Cell) Formation Inhibition Assay

This assay is used to assess the ability of a compound to inhibit virus-induced cell-cell fusion.

-

Cell Seeding: Seed HEp-2 or VERO cells in multi-well plates and allow them to reach confluence.

-

Infection: Infect the cells with a syncytial strain of HSV-1 (e.g., HSV-1 GC+) at a low MOI (e.g., 0.01 pfu/cell).

-

Compound Addition: Add this compound at various concentrations to the culture medium after the virus penetration phase.

-

Incubation: Incubate the plates for a sufficient period to allow for syncytium formation in the control wells.

-

Microscopic Examination: Observe the cell monolayers under a microscope and count the number of syncytia (multinucleated giant cells).

-

Data Analysis: Determine the concentration of tromantadine that inhibits syncytium formation.

Viral Attachment and Penetration Assays

These assays are designed to specifically investigate the effect of a compound on the early stages of viral entry.

Attachment Assay:

-

Pre-chilling: Pre-chill confluent cell monolayers (e.g., Vero cells) at 4°C for 1 hour.

-

Co-treatment: Add a pre-chilled mixture of HSV-1 and this compound (at various concentrations) to the cells.

-

Incubation: Incubate the plates at 4°C for 2-3 hours to allow for viral attachment but not penetration.

-

Washing: Wash the cells with cold PBS to remove unbound virus and compound.

-

Overlay and Incubation: Add fresh, compound-free medium and incubate at 37°C for 24-48 hours.

-

Quantification: Determine the viral yield or number of infected cells (e.g., by plaque assay or immunofluorescence) to assess the effect on attachment.

Penetration Assay:

-

Virus Adsorption: Allow HSV-1 to adsorb to pre-chilled cell monolayers at 4°C for 2-3 hours in the absence of the compound.

-

Washing: Wash the cells with cold PBS to remove unbound virus.

-

Compound Treatment and Temperature Shift: Add medium containing this compound and shift the temperature to 37°C to allow penetration.

-

Inactivation of Extracellular Virus: After a defined penetration period (e.g., 30 minutes), inactivate any remaining extracellular virus with a low pH citrate buffer.

-

Overlay and Incubation: Add fresh, compound-free medium and incubate at 37°C for 24-48 hours.

-

Quantification: Determine the viral yield or number of infected cells to assess the effect on penetration.

Visualizations

Signaling Pathways and Mechanisms

Pharmacological Profile of N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride (Adafenoxate)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride, also known as adafenoxate, is a nootropic agent with a multifaceted pharmacological profile. Primarily investigated for its cognitive-enhancing and anxiolytic properties, adafenoxate modulates central nervous system activity through various mechanisms. This technical guide provides a comprehensive overview of the pharmacological properties of adafenoxate, detailing its mechanism of action, and summarizing key preclinical findings. The information is presented to support further research and development of this compound.

Introduction

Adafenoxate is a derivative of meclofenoxate and shares its classification as a nootropic agent. It has been studied for its potential therapeutic applications in conditions associated with cognitive deficits and anxiety. This document synthesizes the available preclinical data to provide a detailed pharmacological profile of adafenoxate.

Mechanism of Action

The primary mechanism of action of adafenoxate appears to be the modulation of brain monoaminergic systems. It influences the levels of key neurotransmitters, including dopamine, noradrenaline, and serotonin, in various brain regions. Additionally, adafenoxate is reported to be a stimulant of L-lactate dehydrogenase.

Effects on Brain Biogenic Monoamines

Adafenoxate has been shown to alter the concentrations of noradrenaline (NA), dopamine (DA), and serotonin (5-HT) in the brains of rats. The effects are region-specific, suggesting a targeted modulation of monoaminergic pathways.

A study in aged (22-month-old) rats demonstrated that oral administration of adafenoxate (50 mg/kg, twice daily for seven days) resulted in significant changes in monoamine levels in several brain regions[1]. Specifically, adafenoxate increased serotonin (5-HT) content in the frontal cortex and striatum. It also elevated noradrenaline (NA) levels in the cortex and hippocampus while decreasing dopamine (DA) levels in the striatum[1].

Another study in young adult rats (further details on age not specified) administered adafenoxate at a daily dose of 100 mg/kg for 7 days. The findings from this study are summarized in the table below.

Table 1: Effects of Adafenoxate on Brain Biogenic Monoamine Levels in Rats

| Brain Region | Noradrenaline (NA) | Dopamine (DA) | Serotonin (5-HT) |

| Frontal Cortex | No significant change | Increased | Increased |

| Striatum | Increased | Decreased | No significant change |

| Hippocampus | No significant change | No significant change | Decreased |

| Hypothalamus | Decreased | Increased | No significant change |

Data is qualitative as reported in the abstract. Quantitative data from the full-text article is required for a complete analysis.

These findings suggest that adafenoxate's cognitive and behavioral effects may be mediated by its ability to selectively alter the balance of key neurotransmitters in brain circuits involved in mood, cognition, and motor control.

Figure 1: Adafenoxate's Modulation of Brain Monoamines.

L-Lactate Dehydrogenase Stimulation

Adafenoxate has been identified as a stimulant of L-lactate dehydrogenase (LDH). This enzymatic activity may contribute to its nootropic effects by enhancing cerebral energy metabolism. However, quantitative data on the extent of LDH stimulation by adafenoxate is not currently available in the reviewed literature.

Pharmacological Effects

Anxiolytic Activity

Adafenoxate has demonstrated significant anti-anxiety effects in preclinical models. In a study utilizing the Vogel conflict test in rats, a paradigm for assessing anxiolytic potential, adafenoxate (100 mg/kg administered for five days) was found to have a significant anti-anxiety effect, as indicated by an increase in punished licking behavior. This effect was comparable to that of meclofenoxate. Furthermore, adafenoxate increased the number of entries into and escapes from a dark compartment in a non-punished context, suggesting a facilitation of conditioned-reflex activity.

Table 2: Anxiolytic Effect of Adafenoxate in the Vogel Conflict Test

| Treatment | Dose | Effect on Punished Licking | Interpretation |

| Adafenoxate | 100 mg/kg | Significant Increase | Anxiolytic |

| Meclofenoxate | 100 mg/kg | Significant Increase | Anxiolytic |

| Aniracetam | 50 mg/kg | Not specified | - |

| Piracetam | 250 mg/kg | Significant Suppression | Anxiogenic |

Data is qualitative as reported in the abstract. Quantitative data from the full-text article is required for a complete analysis.

Figure 2: Experimental Workflow for Anxiolytic Activity.

Cognitive Enhancement

Adafenoxate has shown promise in ameliorating memory deficits in a preclinical model of amnesia. In a study investigating its effects on scopolamine-induced memory impairment in rats using the step-through passive avoidance test, adafenoxate demonstrated a significant antiamnesic effect.

When administered as a single dose (20 and 100 mg/kg) immediately after scopolamine injection (2 mg/kg i.p.), adafenoxate prevented the scopolamine-induced retrograde amnesia in retention tests conducted 3 and 24 hours later. A similar protective effect was observed with multiple administrations of adafenoxate for 7 days before training.

Table 3: Effect of Adafenoxate on Scopolamine-Induced Amnesia in the Passive Avoidance Test

| Treatment | Dose | Administration Schedule | Effect on Scopolamine-Induced Amnesia |

| Adafenoxate | 20 mg/kg | Single dose post-training | Prevention |

| Adafenoxate | 100 mg/kg | Single dose post-training | Prevention |

| Adafenoxate | 20 mg/kg | 7 days pre-training | Prevention |

| Adafenoxate | 100 mg/kg | 7 days pre-training | Prevention |

Data is qualitative as reported in the abstract. Quantitative data from the full-text article is required for a complete analysis.

Figure 3: Memory Enhancement Experimental Workflow.

Vascular Effects

Adafenoxate exhibits effects on vascular smooth muscle, which may contribute to its overall pharmacological profile. In studies on isolated rabbit thoracic aorta and perfused central ear artery, adafenoxate did not alter the basal smooth muscle tone. However, when applied extraluminally, it decreased noradrenaline (NA)-evoked arterial contractions and markedly relaxed pre-contracted arterial preparations in a concentration-dependent manner[2]. This suggests a potential antivasoconstrictory effect that could be relevant to its nootropic action by improving cerebral blood flow[2].

Pharmacokinetics

Detailed pharmacokinetic parameters for N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride, such as Cmax, Tmax, AUC, and half-life, are not available in the currently reviewed literature. Further studies are required to characterize its absorption, distribution, metabolism, and excretion profile.

Experimental Protocols

Determination of Brain Biogenic Monoamines

-

Animal Model: Aged (22-month-old) male Wistar rats and young adult male Wistar rats.

-

Dosing: Adafenoxate was administered orally at doses of 50 mg/kg (twice daily for 7 days in aged rats) or 100 mg/kg (daily for 7 days in young adult rats)[1].

-

Sample Collection: After the treatment period, rats were sacrificed, and the frontal cerebral cortex, striatum, hypothalamus, and hippocampus were dissected.

-

Analysis: The levels of noradrenaline, dopamine, and serotonin in the brain tissue homogenates were determined using a high-performance liquid chromatography (HPLC) method with electrochemical detection.

Vogel Conflict Test

-

Animal Model: Thirsty naive male Wistar rats.

-

Apparatus: A chamber equipped with a drinking spout connected to a shock generator.

-

Procedure:

-

Rats were water-deprived for a specified period.

-

Adafenoxate (100 mg/kg) was administered for five consecutive days.

-

During the test session, rats were allowed to drink from the spout, but after a certain number of licks, they received a mild electric shock.

-

-

Measurement: The number of licks during the session was recorded. An increase in the number of punished licks is indicative of an anxiolytic effect.

Step-Through Passive Avoidance Test

-

Animal Model: Male Wistar rats.

-

Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a foot shock.

-

Procedure:

-

Training: A rat was placed in the light compartment. When it entered the dark compartment, the door was closed, and a mild foot shock was delivered.

-

Drug Administration: Scopolamine (2 mg/kg i.p.) was administered immediately after training to induce amnesia. Adafenoxate (20 or 100 mg/kg) was administered either as a single dose immediately after scopolamine or for 7 days prior to training.

-

Retention Test: 3 and 24 hours after training, the rat was again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) was measured.

-

-

Measurement: A longer step-through latency indicates better memory retention.

Vascular Reactivity Studies

-

Tissue Preparation: Thoracic aorta and central ear artery were isolated from male rabbits. The arteries were cut into rings or perfused.

-

Apparatus: Organ bath system for isometric tension recording.

-

Procedure:

-

Arterial preparations were mounted in the organ bath containing Krebs solution.

-

The resting tone was allowed to stabilize.

-

Contractions were induced by noradrenaline.

-

Adafenoxate was added in increasing concentrations to assess its relaxant effect on the pre-contracted vessels.

-

-

Measurement: Changes in isometric tension were recorded to determine the contractile and relaxant responses.

Conclusion

N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride (adafenoxate) is a nootropic agent with a promising pharmacological profile characterized by its modulation of brain monoaminergic systems, anxiolytic effects, and cognitive-enhancing properties. The available preclinical data, primarily from rodent models, suggest its potential for further investigation as a therapeutic agent for neurological and psychiatric disorders. However, a significant gap exists in the understanding of its quantitative pharmacological parameters and pharmacokinetic profile. Future research should focus on obtaining detailed dose-response data, receptor binding affinities, and a comprehensive ADME profile to fully elucidate its therapeutic potential.

References

- 1. Effects of the nootropic agents adafenoxate and meclofenoxate on brain biogenic monoamines in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies on the effects of the nootropic drug adafenoxate and of the cerebral vasodilator flunarizine on arterial smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Testing Tromantadine Hydrochloride Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tromantadine hydrochloride, an adamantane derivative, has demonstrated notable antiviral activity, primarily against Herpes Simplex Virus (HSV) type 1 and 2.[1][2] Its mechanism of action is multifaceted, interfering with both early and late stages of the viral replication cycle.[3][4] Evidence suggests that Tromantadine inhibits the attachment and penetration of the virus into the host cell.[2] Furthermore, it has been shown to disrupt late viral replication events, such as the formation of syncytia (cell fusion), which is a characteristic cytopathic effect of HSV infection.[5]

This document provides a comprehensive set of protocols for the in vitro evaluation of the antiviral efficacy of this compound against HSV. The described assays are designed to determine the compound's inhibitory concentration (IC50), its cytotoxic concentration (CC50), and to elucidate its specific mechanism of action.

Data Presentation

The following table summarizes the expected quantitative data from the antiviral and cytotoxicity assays for this compound. This data is essential for determining the therapeutic index (Selectivity Index, SI = CC50 / IC50) of the compound.

| Assay | Virus Strain | Cell Line | Parameter | Expected Value (µg/mL) | Reference |

| Plaque Reduction Assay | HSV-1 (KOS strain) | Vero Cells | IC50 | 100 - 500 | [4] |

| Plaque Reduction Assay | HSV-1 (GC+ strain) | VERO Cells | Concentration for syncytium inhibition | > 25 | [5] |

| Cytotoxicity Assay | - | Vero Cells | CC50 | > 2000 | [3][4] |

| Cytotoxicity Assay | - | HEp-2 Cells | CC50 | > 2000 | [3][4] |

Note: IC50 and CC50 values can vary depending on the specific experimental conditions, including the virus strain, cell line, and multiplicity of infection (MOI). The values presented here are based on published literature and serve as a general guideline.[4][5]

Experimental Protocols

Cell Lines and Virus Propagation

-

Cell Lines:

-

Vero (African green monkey kidney epithelial) cells are highly susceptible to HSV and are recommended for plaque assays and general virus propagation.

-

HEp-2 (human epidermoid carcinoma) cells can also be used and are suitable for observing cytopathic effects, including syncytium formation.

-

-

Virus Strains:

-

HSV-1 (e.g., KOS, F, or clinical isolates)

-

HSV-2 (e.g., G or clinical isolates)

-

-

Virus Propagation:

-

Infect confluent monolayers of Vero cells with a low multiplicity of infection (MOI) of HSV.

-

Incubate at 37°C until extensive cytopathic effect (CPE) is observed (typically 2-3 days).

-

Harvest the virus by subjecting the infected cell culture to three cycles of freeze-thawing.

-

Centrifuge the lysate to remove cell debris.

-

Aliquot the supernatant containing the virus stock and store at -80°C.

-

Determine the virus titer (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay.[6]

-

Cytotoxicity Assay

This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.

-

Materials:

-

Vero or HEp-2 cells

-

96-well microplates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

-

Protocol:

-

Seed Vero or HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

-

Plaque Reduction Assay

This is the gold-standard assay for quantifying the antiviral activity of a compound against plaque-forming viruses like HSV.

-

Materials:

-

Confluent monolayers of Vero cells in 6- or 12-well plates

-

HSV stock of known titer

-

This compound dilutions

-

Overlay medium (e.g., DMEM with 2% FBS and 0.5-1% methylcellulose)

-

Crystal violet staining solution

-

-

Protocol:

-

Seed Vero cells in 6- or 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-treat the confluent cell monolayers with the Tromantadine dilutions for 1-2 hours at 37°C.

-

Infect the cells with HSV at an MOI of approximately 0.01 (resulting in 50-100 plaques per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound).

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque inhibition against the compound concentration.

-

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by this compound.[7]

-

Protocol:

-

Pre-treatment of Cells: Add Tromantadine to the cells for 2 hours before infection. After incubation, wash the cells and then infect with the virus.

-

During Infection: Add Tromantadine to the cells simultaneously with the virus. After the 1-hour adsorption period, wash the cells and add fresh medium without the compound.

-

Post-infection: Infect the cells with the virus for 1 hour. After the adsorption period, wash the cells and then add medium containing Tromantadine at different time points (e.g., 0, 2, 4, 6, 8 hours post-infection).

-

After a single replication cycle (e.g., 24 hours), harvest the supernatant and determine the virus yield by plaque assay.

-

Inhibition in the pre-treatment and during-infection stages suggests an effect on early events (attachment, penetration). Inhibition in the post-infection stage points to an effect on later events (viral genome replication, protein synthesis, assembly, or release).

-

Syncytium Formation Inhibition Assay

This assay is specifically for HSV strains that induce syncytia and is a visual method to assess the inhibition of cell-cell fusion.[5]

-

Protocol:

-

Seed HEp-2 or Vero cells in multi-well plates and grow to confluence.

-

Infect the cells with a syncytial strain of HSV-1 (e.g., GC+) at a low MOI (e.g., 0.01).

-

After a 1-hour adsorption period, wash the cells and add fresh medium containing various concentrations of this compound.

-

Incubate the plates for 24-48 hours.

-

Observe the formation of syncytia (large, multinucleated cells) under a microscope.

-

Quantify the inhibition of syncytia formation by counting the number of syncytia per field or by measuring the area of syncytia.

-

Mandatory Visualizations

Caption: Experimental workflow for testing Tromantadine HCl antiviral activity.

Caption: Proposed mechanism of action of Tromantadine HCl on the HSV replication cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Tromantadine Hydrochloride using a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tromantadine hydrochloride is a derivative of adamantane with documented antiviral properties, primarily against Herpes Simplex Virus (HSV).[1][2] Its mechanism of action involves the inhibition of both early and late stages of the viral replication cycle.[3] Specifically, tromantadine has been shown to interfere with viral penetration and the fusion of the viral envelope with the host cell membrane, preventing the release of the viral capsid into the cytoplasm.[4] It also inhibits virus-induced cell-cell fusion (syncytium formation), a key mechanism of viral spread.[5]

The plaque reduction assay is the gold standard method for quantifying viral infectivity and evaluating the efficacy of antiviral compounds in vitro.[6] This assay measures the ability of a drug to reduce the number of plaques—localized areas of cell death caused by viral infection—in a cell monolayer. The results are used to determine the 50% inhibitory concentration (IC₅₀), a critical measure of a drug's potency.

These application notes provide a detailed protocol for assessing the antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) using a plaque reduction assay in Vero cells. A parallel protocol for assessing cytotoxicity is also included to ensure that the observed plaque reduction is due to specific antiviral activity and not compound-induced cell death.

Mechanism of Action: HSV-1 Entry and Inhibition by Tromantadine

Herpes Simplex Virus 1 (HSV-1) entry into a host cell is a multi-step process involving several viral glycoproteins. The process, and the inhibitory target of Tromantadine, is visualized below.

References

- 1. Cytotoxicity and antiviral test [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of Tromantadine Hydrochloride for Topical Application in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and in-vitro evaluation of topical preparations containing Tromantadine hydrochloride for research purposes. The protocols detailed below are based on established methodologies and provide a framework for the development and assessment of novel topical formulations.

Introduction

This compound is an antiviral agent effective against Herpes Simplex Virus (HSV) type 1 and 2.[1] Its mechanism of action involves the inhibition of viral replication at both early and late stages.[1] Specifically, it is thought to interfere with the virus's ability to penetrate and fuse with the host cell, and may also inhibit the uncoating of the virus and the assembly of new viral particles.[2] Topical formulations of this compound, such as gels and creams, are utilized for the localized treatment of HSV infections, aiming to reduce the duration and severity of outbreaks.[1][3]

For research and development, a well-characterized topical formulation is crucial to ensure consistent and reproducible results in preclinical and clinical studies. This document outlines the essential steps for formulating a research-grade this compound gel, along with protocols for its physicochemical characterization, in-vitro release testing, skin permeation studies, and antiviral activity assessment.

Formulation of a Research-Grade this compound Gel (1% w/w)

This section provides a representative formulation for a 1% (w/w) this compound gel, based on the excipients found in the commercially available product, Viru-Merz®.[2][3][4][5][6] Researchers can adapt this formulation based on their specific experimental needs.

Materials and Equipment

-

This compound (API)

-

Purified water

-

Analytical balance

-

Homogenizer/overhead stirrer

-

pH meter

-

Beakers and other standard laboratory glassware

Representative Formulation

Table 1: Composition of a 1% (w/w) this compound Research-Grade Gel

| Ingredient | Concentration (% w/w) | Purpose |

| This compound | 1.0 | Active Pharmaceutical Ingredient |

| Hydroxyethylcellulose | 2.0 | Gelling Agent |

| Sorbitol (70% solution) | 10.0 | Humectant |

| Lactose | 5.0 | Diluent/Bulking Agent |

| Methylparaben | 0.18 | Preservative |

| Sorbic Acid | 0.12 | Preservative |

| Purified Water | q.s. to 100 | Vehicle |

Preparation Protocol

-

Preparation of the Gel Base:

-

In a beaker, dissolve methylparaben and sorbic acid in a portion of the purified water with gentle heating (do not exceed 60°C).

-

In a separate beaker, disperse the hydroxyethylcellulose in the remaining purified water with continuous stirring until a uniform, lump-free dispersion is formed.

-

Add the preservative solution to the hydroxyethylcellulose dispersion and mix thoroughly.

-

Incorporate the sorbitol solution and lactose into the mixture and stir until fully dissolved and homogenous.

-

-

Incorporation of this compound:

-

Slowly add the pre-weighed this compound to the gel base while stirring continuously.

-

Homogenize the mixture at a moderate speed until the API is completely dissolved and evenly distributed throughout the gel.

-

-

Final Adjustments and Storage:

-

Check the pH of the final formulation and adjust if necessary to a skin-friendly pH (typically between 4.5 and 6.5).

-

Transfer the gel to an appropriate inert container and store at a controlled room temperature, protected from light.

-

Physicochemical Characterization of the Topical Gel

A thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the formulated gel.

Table 2: Physicochemical Characterization Parameters and Expected Results

| Parameter | Method | Expected/Representative Results |